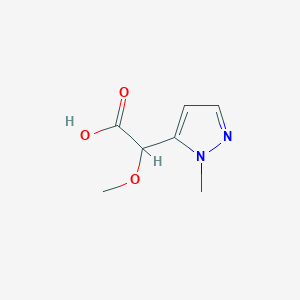

2-Methoxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid

Description

Properties

Molecular Formula |

C7H10N2O3 |

|---|---|

Molecular Weight |

170.17 g/mol |

IUPAC Name |

2-methoxy-2-(2-methylpyrazol-3-yl)acetic acid |

InChI |

InChI=1S/C7H10N2O3/c1-9-5(3-4-8-9)6(12-2)7(10)11/h3-4,6H,1-2H3,(H,10,11) |

InChI Key |

KBUAAUYMQMVAHF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC=N1)C(C(=O)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 1-Methyl-1H-Pyrazole-5-Acetic Acid Derivatives

This is a comprehensive technical guide on 1-methyl-1H-pyrazole-5-acetic acid derivatives , designed for researchers in medicinal chemistry and drug development.

Chemical Space, Synthesis, and Medicinal Applications

Executive Summary

The 1-methyl-1H-pyrazole-5-acetic acid scaffold (CAS: 35203-49-7) represents a critical pharmacophore in modern drug discovery, serving as a bioisostere for phenylacetic acids (e.g., Diclofenac) and indole-3-acetic acids (e.g., Indomethacin). Unlike its more common 3-isomer or the 4-substituted variants, the 5-substituted pyrazole offers unique steric vectors that position the carboxylic acid tail into specific hydrophobic pockets of enzymes such as COX-2, p38 MAPK, and various agrochemical targets (auxin receptors).

This guide addresses the primary challenge in working with this scaffold: Regioselectivity . Standard cyclization methods often favor the thermodynamically stable 3-isomer. This document details a validated, regioselective synthetic workflow (Lithiation/Oxalate Trapping) and explores the structure-activity relationships (SAR) that make this moiety valuable.

Chemical Architecture & Isomerism

The core structure consists of a pyrazole ring methylated at the N1 position and substituted with an acetic acid side chain at C5.

-

N1-Methyl Group: Locks the tautomeric equilibrium, preventing the "proton shuffle" seen in NH-pyrazoles. It also directs lithiation to the C5 position via coordination.

-

C5-Acetic Acid Tail: Provides a flexible linker (methylene bridge) for the carboxylic acid, allowing rotational freedom for binding interactions (salt bridges, H-bonds).

The Regioselectivity Challenge

In cyclization reactions (e.g., methylhydrazine + 1,3-dicarbonyls), the nucleophilic attack is governed by sterics and electronics. Methylhydrazine has two nucleophilic nitrogens:

-

-NH2 (More nucleophilic): Attacks the most electrophilic carbonyl.

-

-NHMe (More hindered): Attacks the second carbonyl.

Due to these factors, direct cyclization often yields mixtures of 1-methyl-3-acetic acid (major) and 1-methyl-5-acetic acid (minor). Therefore, post-functionalization of the pre-formed pyrazole ring is often the superior route for high-purity 5-substituted derivatives.

Advanced Synthetic Protocols

Two primary strategies exist: Direct Cyclization (often low selectivity) and Directed Lithiation (high selectivity).

Protocol A: The Directed Lithiation Route (Recommended)

This method utilizes the N1-methyl group to direct lithiation to the C5 position (ortho-lithiation), ensuring 100% regioselectivity.

Workflow:

-

Lithiation: 1-Methylpyrazole is treated with n-BuLi. The Lithium coordinates to N2, directing deprotonation at C5.

-

Acylation: The C5-lithio species reacts with diethyl oxalate to form the

-keto ester. -

Reduction: Wolff-Kishner reduction removes the ketone oxygen, leaving the acetic acid chain.

Experimental Procedure (Scale: 10 mmol)

-

Lithiation: To a solution of 1-methylpyrazole (0.82 g, 10 mmol) in anhydrous THF (20 mL) at -78°C , add n-BuLi (2.5 M in hexanes, 4.4 mL, 11 mmol) dropwise over 15 min. Stir for 1 h at -78°C.

-

Trapping: Cannulate the lithiated solution into a pre-cooled (-78°C) solution of diethyl oxalate (2.2 g, 15 mmol) in THF (10 mL). Stir for 2 h, allowing to warm to 0°C. Quench with sat. NH4Cl. Extract with EtOAc.

-

Reduction (Wolff-Kishner): Dissolve the crude keto-ester in triethylene glycol (10 mL). Add hydrazine hydrate (20 mmol) and KOH (30 mmol). Heat to 120°C for 2 h (hydrazone formation), then raise to 180°C (distill off water/excess hydrazine) for 3 h.

-

Workup: Cool, acidify to pH 3 with HCl, and extract with EtOAc. Recrystallize from hexanes/EtOAc.

Protocol B: The Acetonedicarboxylate Route (Cyclization)

Useful for industrial scale where chromatography is feasible.

-

Reagents: Dimethyl 1,3-acetonedicarboxylate + Methylhydrazine.

-

Conditions: Reflux in Ethanol/Acetic Acid.

-

Outcome: Typically yields a mixture of 3-acetic and 5-acetic isomers, often requiring careful fractional crystallization or column chromatography.

Visualization of Synthetic Logic

Caption: Comparative synthetic pathways. The lithiation route (top) ensures regioselectivity at C5, whereas cyclization (bottom) yields difficult-to-separate isomeric mixtures.

Medicinal Chemistry & Biological Applications[1][2][3][4]

Structure-Activity Relationship (SAR)

The 1-methyl-1H-pyrazole-5-acetic acid moiety serves as a scaffold for:

-

COX-2 Inhibitors: The acetic acid group mimics the arachidonic acid carboxylate. The 5-position places the acid in a similar vector to the para-chlorobenzoyl group of Indomethacin when the pyrazole is appropriately substituted.

-

CRTH2 Antagonists: Used in asthma/allergy research. The acetic acid "head" binds to the cationic arginine residue in the CRTH2 receptor pocket.

-

Kinase Inhibitors: The acid is often converted to an amide. The methylene spacer (-CH2-) provides flexibility, allowing the amide carbonyl to form H-bonds with the kinase hinge region or back-pocket residues.

Quantitative Data: Isomer Comparison

Comparison of physical properties between the 3-isomer and 5-isomer.

| Feature | 1-Methyl-1H-pyrazole-5 -acetic acid | 1-Methyl-1H-pyrazole-3 -acetic acid |

| pKa (approx) | 3.8 - 4.0 | 3.9 - 4.1 |

| Lipophilicity (LogP) | 0.45 | 0.52 |

| 1H NMR (Ring Proton) | ||

| 1H NMR (N-Me) | ||

| Regiochemical Access | Difficult (requires lithiation) | Easy (major cyclization product) |

| Biological Niche | Specific COX/Kinase pockets | General linker |

References

-

Levchenko, V., et al. (2025).[1] Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. ChemRxiv.[2] [Link]

-

Aggarwal, R., et al. (2011). Regioselective synthesis of 1-methyl-3,5-disubstituted pyrazoles. Journal of Heterocyclic Chemistry. [Link]

-

Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. [Link]

-

PubChem. (2025).[3] Compound Summary: (1-Methyl-1H-pyrazol-5-yl)acetic acid (CAS 35203-49-7). National Library of Medicine. [Link]

-

Burguete, A., et al. (2011). Synthesis and anti-inflammatory/antioxidant activities of some new ring substituted 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Pyrazole-based alpha-methoxy acids in medicinal chemistry

Strategic Deployment of Pyrazole-Based -Methoxy Acids in Medicinal Chemistry

Design, Synthesis, and Metabolic Optimization

Executive Summary: The Strategic Value of the Chemotype

In the optimization of carboxylic acid-containing drugs, particularly for metabolic targets like GPR40 (FFAR1) and PPARs , medicinal chemists often encounter a "stability-solubility trade-off." Standard phenylpropanoic acid tails are susceptible to

The Pyrazole-Based

-

Metabolic Blockade: The

-methoxy group sterically and electronically blocks metabolic attack at the -

Scaffold Rigidity: The pyrazole core acts as a rigid linker that modulates lipophilicity (lowering cLogP relative to phenyl rings) while offering specific hydrogen-bonding vectors (N-H donor / N: acceptor) to orient the acidic headgroup.

-

pKa Modulation: The electron-withdrawing inductive effect (-I) of the

-methoxy group lowers the pKa of the carboxylic acid, potentially altering ionic interactions within the binding pocket.

This guide details the design rationale, synthetic pathways, and validation protocols for this specific chemotype.

Medicinal Chemistry Rationale

2.1 The "Methoxy Effect" on Carboxylic Acids

The introduction of a methoxy group adjacent to the carboxylate (

| Property | Standard | Impact on Drug Design | |

| Metabolic Stability | Low (Susceptible to CYP-mediated hydroxylation & | High (Quaternary center or steric block prevents abstraction) | Extends |

| Acidity (pKa) | ~4.5 - 5.0 | ~3.5 - 4.0 | Increased acidity due to -I effect of oxygen; stronger salt bridge potential. |

| Lipophilicity | High (if alkyl chain) | Moderate | Oxygen atom reduces cLogP, improving solubility. |

| Toxicity | Risk of Acyl-Glucuronidation | Reduced Risk | Steric bulk hinders UGT transferases, reducing reactive metabolite formation. |

2.2 The Pyrazole Advantage

Replacing a phenyl ring with a pyrazole in the scaffold (e.g., in GPR40 agonists like Fasiglifam analogs) serves to "de-grease" the molecule.

-

Dipole Moment: Pyrazoles possess a significant dipole, improving aqueous solubility compared to benzene.

-

Vector Control: The 1,3-, 1,4-, or 1,5-substitution patterns allow precise orientation of the

-methoxy acid tail relative to the pharmacophore's lipophilic tail.

Structural Evolution & Design Logic

The following diagram illustrates the logical evolution from a standard phenylpropanoic acid agonist (susceptible to metabolism) to the optimized pyrazole-based

Figure 1: Structural evolution strategy transforming a metabolic liability into a stable, potent chemotype.

Synthetic Protocols

Constructing the

Method A: The Cyanohydrin Route (Scalable & Robust)

This method is preferred for generating the racemic acid, which can then be chirally separated.

Step-by-Step Methodology:

-

Formylation: Start with the desired N-substituted pyrazole. Perform a Vilsmeier-Haack formylation (

) to install an aldehyde at the C4 position.-

Checkpoint: Monitor disappearance of starting material via TLC (Hex/EtOAc 3:1).

-

-

Cyanohydrin Formation: Treat the aldehyde with

(Trimethylsilyl cyanide) and a catalytic amount of-

Mechanism:[1] Nucleophilic attack of cyanide on the carbonyl.

-

-

Pinner Reaction / Hydrolysis: Treat the silylated cyanohydrin with

to form the-

Alternative (Direct Methoxy): If the intermediate allows, reacting the aldehyde with

can yield the

-

-

Methylation (The Critical Step):

-

Substrate:

-Hydroxy ester. -

Reagents:

(Silver Oxide) and -

Why Silver Oxide? It acts as a mild base that promotes O-methylation without causing

-elimination or racemization of sensitive substrates.

-

-

Saponification: Hydrolysis of the ester using

in

Method B: Direct Alkylation (Convergent)

This method couples a pre-formed

-

Pyrazole Synthesis: Synthesize the pyrazole core with a free NH or a leaving group (e.g., 4-bromo-pyrazole).

-

Fragment Coupling:

-

If N-alkylation: React Pyrazole-NH with Methyl 2-bromo-2-methoxyacetate (or propanoate) using

in DMF. -

Note: This often yields mixtures of N1/N2 isomers. Regiochemistry must be confirmed via NOESY NMR.

-

Visualization of Synthetic Workflow

Figure 2: The "Cyanohydrin Route" for synthesizing pyrazole-based

Experimental Validation Protocols

To ensure the integrity of the synthesized compounds, the following assays are mandatory.

6.1 Metabolic Stability Assay (Microsomal)

-

Objective: Confirm the

-methoxy group blocks oxidative metabolism. -

System: Human Liver Microsomes (HLM) + NADPH regenerating system.

-

Protocol:

-

Incubate test compound (

) with HLM ( -

Sample at

min. -

Quench with ice-cold Acetonitrile (containing internal standard).

-

Analyze via LC-MS/MS.

-

-

Success Metric: Intrinsic clearance (

) should be

6.2 Enantiomeric Purity (Chiral HPLC)

Since the biological activity (e.g., GPR40 agonism) usually resides in the (S)-enantiomer (for phenylpropanoic derivatives) or specific configuration, chiral separation is critical.

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/IPA/TFA (90:10:0.1).

-

Detection: UV at 254 nm.

-

Requirement: ee > 98% required for biological testing.

References

-

Mikami, S., et al. (2012).[2] "Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes."[2][3][4] Journal of Medicinal Chemistry. Link

-

Negoro, N., et al. (2012).[2] "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist." ACS Medicinal Chemistry Letters. Link

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

-

Lassalle, G., et al. (2019).

and -

Ballatore, C., et al. (2013).[5] "Carboxylic Acid Isosteres in Medicinal Chemistry." ChemMedChem. Link

Sources

- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 2. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. International Journal of Molecular Medicine [spandidos-publications.com]

- 5. unige.iris.cineca.it [unige.iris.cineca.it]

Technical Guide: The 1-Methyl-1H-pyrazol-5-yl Scaffold

This guide provides a technical deep-dive into the 1-methyl-1H-pyrazol-5-yl scaffold, a specific isomer of the pyrazole pharmacophore distinct from its more common 3-yl and 4-yl counterparts. It addresses the structural, electronic, and synthetic nuances required for high-fidelity medicinal chemistry.

Executive Summary: Scaffold Architecture

The 1-methyl-1H-pyrazol-5-yl moiety is a five-membered heteroaromatic ring linked to the rest of the molecule at the carbon adjacent to the methylated nitrogen (position 5). Unlike the linear 1,4-substitution or the less sterically congested 1,3-substitution, the 1,5-substitution pattern introduces a unique steric and electronic vector .

-

Core Utility: Used to enforce specific conformational twists (atropisomerism potential) and to optimize dipole alignment in protein binding pockets.

-

Key Differentiator: The N-methyl group at position 1 is proximal to the substituent at position 5, creating a "clash" that forces out-of-plane twisting, unlike the planar 1-methyl-3-yl isomer.

-

Critical Warning: Certain derivatives (specifically carboxamides) have been linked to acute mitochondrial toxicity, necessitating early counter-screening.

Physicochemical Properties & Electronic Profile[1][2]

Dipole Moment & Vector Analysis

The pyrazole ring possesses a significant dipole moment due to the two adjacent nitrogen atoms. The orientation of this dipole relative to the drug's attachment point is the primary reason for selecting the 5-yl isomer over the 3-yl.

| Property | 1-Methyl-1H-pyrazol-5-yl | 1-Methyl-1H-pyrazol-3-yl | Mechanistic Implication |

| Dipole Vector | Aligned towards the substituent connection. | Aligned away or parallel to the connection. | 5-yl isomers often have higher aqueous solubility due to exposed polar vectors. |

| Steric Environment | High: N-Me and C5-Substituent are vicinal (1,2-relationship). | Low: N-Me and C3-Substituent are separated by C2 (1,3-relationship). | 5-yl scaffolds induce a twisted conformation (non-planar) relative to the attached aryl/heteroaryl ring. |

| H-Bonding | N2 is a moderate acceptor.[1] | N2 is a moderate acceptor.[1] | The N2 lone pair in the 5-yl isomer is often more accessible if the C5-substituent twists out of plane. |

| LogP (Lipophilicity) | Generally lower (more polar surface area exposed). | Generally higher (better packing/planarity). | Use 5-yl to lower LogD in lead optimization. |

Electronic Landscape

The 1-methyl group acts as an electron-donating group (EDG) via induction, making the ring electron-rich. However, the 5-position is electronically distinct:

-

C5 Position: More electron-deficient than C4 due to the inductive withdrawal of the adjacent N1.

-

pKa: The conjugate acid of N-methylpyrazole has a pKa of ~2.0–2.5. It is a weak base, protonating at N2.

Synthetic Accessibility & Regiocontrol

Synthesizing the 1,5-isomer is chemically challenging because the standard condensation of methylhydrazine with 1,3-diketones kinetically favors the 1,3-isomer (sterically less crowded). Achieving the 1,5-isomer requires specific directing groups or stepwise cyclization.

Validated Synthetic Protocol: Enaminone Route

This protocol ensures high regioselectivity for the 1-methyl-5-substituted pyrazole.

Reaction Principle: Reaction of an N,N-dimethylenaminone with methylhydrazine. The hydrazine NH2 (more nucleophilic) attacks the carbonyl carbon (hard electrophile), while the NHMe attacks the enamine carbon, leading to the 1,5-isomer.

Step-by-Step Methodology:

-

Enaminone Formation:

-

React the starting acetyl-aromatic/heteroaromatic (R-CO-CH3) with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

Conditions: Reflux in toluene or neat at 80°C for 4–12 hours.

-

Checkpoint: Monitor disappearance of ketone by TLC. Product is often a yellow solid/oil.

-

-

Cyclization:

-

Dissolve the crude enaminone in Ethanol (0.5 M).

-

Add Methylhydrazine (1.2 equiv) dropwise at 0°C (Exothermic!).

-

Critical Step: Stir at room temperature for 1 hour, then reflux for 2 hours.

-

Note: If Methylhydrazine is added to a hot solution, the 1,3-isomer ratio increases. Cold addition favors the kinetic 1,5-product.

-

-

Workup:

-

Concentrate in vacuo.[2]

-

Purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes). The 1,5-isomer typically elutes after the trace 1,3-isomer due to higher polarity.

-

Synthetic Logic Diagram (DOT)

Caption: Regioselective synthesis pathway via enaminone intermediate, favoring the 1,5-substitution pattern through kinetic control.

Medicinal Chemistry Applications & Toxicology[3]

Structural Case Study: Tepoxalin

Tepoxalin (Zubrin) illustrates the stability and utility of the N-methyl-pyrazole scaffold, although it utilizes a 1,5-diaryl substitution pattern.

-

Structure: 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-N-methyl-1H-pyrazole-3-propanamide.[3][4][5]

-

Role of Scaffold: The pyrazole ring serves as a rigid linker that orients the hydroxamic acid (metal chelator) and the lipophilic aryl rings to inhibit both COX and LOX enzymes. The 1,5-substitution creates a twisted "propeller" shape essential for fitting into the hydrophobic channel of the enzyme.

Critical Toxicity Warning: Mitochondrial Inhibition

Recent data indicates that specific 1-methyl-1H-pyrazole-5-carboxamide derivatives can exhibit unexpected acute mammalian toxicity.

-

Mechanism: Inhibition of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase).

-

Observation: In rodent models, certain 5-carboxamides caused rapid respiratory depression and death, despite clean profiles in standard cell viability assays (e.g., HeLa, HEK293).

-

Mitigation Protocol:

-

Glu/Gal Screen: Test compounds in Glucose vs. Galactose media. Mitochondrial toxins show >3-fold potency shift in Galactose media (where cells rely on OXPHOS).

-

Seahorse Assay: Directly measure Oxygen Consumption Rate (OCR) early in the lead optimization process for this scaffold.

-

Biological Mechanism Diagram (DOT)

Caption: Mechanism of potential acute toxicity associated with specific 1-methyl-pyrazole-5-carboxamide sub-classes.

References

-

Preston, S., et al. (2021). "1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity." Journal of Medicinal Chemistry. Link

-

BenchChem Technical Guide. (2025). "The Expanding Chemical Frontier of 1-Methylpyrazole Derivatives." Link

-

Faria, J. V., et al. (2017). "Recent Advances in the Synthesis of Pyrazoles." Frontiers in Chemistry. Link

-

PubChem Compound Summary. (2025). "Tepoxalin."[1][4][5][6] Link

-

Gomes, P. M. O., et al. (2020). "Chemical structures and numbering of pyrazole and dihydropyrazole tautomers." Molecules. Link

Sources

- 1. Lurasidone | C28H36N4O2S | CID 213046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Tepoxalin & PDTC | C25H29ClN4O3S2 | CID 460372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tepoxalin | C20H20ClN3O3 | CID 59757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.usbio.net [cdn.usbio.net]

- 6. Tepoxalin [drugfuture.com]

Strategic Sourcing & Technical Monograph: 2-Methoxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid

This guide is structured as a technical monograph for drug discovery professionals requiring 2-Methoxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid . Due to the specific and non-commodity nature of this building block, the content prioritizes strategic sourcing (Custom Synthesis vs. Catalog) and technical validation (Synthesis & QC).

Part 1: Executive Summary & Compound Profile

This compound represents a specialized "Mandelic Acid" bioisostere where the phenyl ring is replaced by a 1-methyl-1H-pyrazole-5-yl moiety. In medicinal chemistry, this substitution is critical for modulating lipophilicity (LogP) and introducing novel hydrogen bond acceptors/donors compared to the phenyl analog.

Note on Availability: This specific isomer (5-yl) is less common in commodity catalogs than the 3-yl or 4-yl isomers. High-throughput sourcing often yields "Made-to-Order" results rather than "In-Stock" inventory.

Chemical Identity

| Parameter | Specification |

| IUPAC Name | This compound |

| Structure Description | |

| Molecular Formula | |

| Molecular Weight | 170.17 g/mol |

| Key Feature | Chiral Center at |

| Predicted pKa | ~3.5 (Carboxylic acid) |

Part 2: Sourcing Landscape & Decision Framework

Because this compound is a "Tier 3" building block (specialized/custom), researchers must navigate a specific decision tree to secure high-quality material.

Global Supplier Tiering

| Tier | Supplier Type | Representative Vendors | Strategy |

| Tier 1 | Stock Aggregators | MolPort , eMolecules | First Pass: Search here to find "on-the-shelf" vials from boutique labs. |

| Tier 2 | Building Block Specialists | Enamine , ChemScene , Combi-Blocks | Primary Source: These vendors likely hold the precursor (alcohol) or can synthesize rapidly. |

| Tier 3 | Custom Synthesis (CRO) | WuXi AppTec , Pharmaron , SpiroChem | Scale-Up: Use for >10g quantities or specific enantiopure requirements. |

Sourcing Decision Logic (DOT Visualization)

The following decision tree illustrates the autonomous workflow for procuring this compound, minimizing lead time risks.

Figure 1: Strategic sourcing decision tree for rare heterocyclic building blocks.

Part 3: Technical Synthesis & Validation (The "Make" Protocol)

If commercial sourcing fails or lead times are prohibitive, the following synthesis route is the industry standard for generating

Retrosynthetic Logic

The C5-position of 1-methylpyrazole is the most acidic proton (pK ~29) and can be selectively lithiated, allowing direct nucleophilic attack on a glyoxylate electrophile.

Pathway: 1-Methylpyrazole

Experimental Protocol (Step-by-Step)

Step 1: C5-Lithiation and Formylation/Glyoxylation

-

Reagents: 1-Methylpyrazole,

-Butyllithium ( -

Protocol:

-

Dissolve 1-methylpyrazole (1.0 eq) in anhydrous THF under

atmosphere. Cool to -78°C . -

Add

-BuLi (1.1 eq) dropwise over 20 min. Checkpoint: Solution typically turns yellow/orange, indicating formation of 5-lithio-1-methylpyrazole. -

Stir for 1 hour at -78°C.

-

Add Ethyl Glyoxylate (1.2 eq) dropwise.

-

Allow to warm to 0°C over 2 hours. Quench with saturated

. -

Extract with EtOAc, dry over

, and concentrate.

-

-

Intermediate: Ethyl 2-hydroxy-2-(1-methyl-1H-pyrazol-5-yl)acetate.

Step 2: O-Methylation (Williamson Ether Synthesis)

-

Reagents: Sodium Hydride (NaH, 60%), Methyl Iodide (MeI), DMF.

-

Protocol:

-

Dissolve Intermediate 1 in DMF at 0°C.

-

Add NaH (1.2 eq) carefully. Stir 30 min until gas evolution ceases.

-

Add MeI (1.5 eq). Warm to Room Temperature (RT) and stir 4 hours.

-

-

Intermediate: Ethyl 2-methoxy-2-(1-methyl-1H-pyrazol-5-yl)acetate.

Step 3: Ester Hydrolysis

-

Reagents: Lithium Hydroxide (LiOH), THF/Water (1:1).

-

Protocol:

-

Dissolve ester in THF/Water. Add LiOH (2.0 eq).

-

Stir at RT for 3 hours. Checkpoint: Monitor by TLC (disappearance of non-polar ester spot).

-

Acidify to pH 3 with 1N HCl. Extract with EtOAc (Note: Product is amphiphilic; salting out may be required).

-

Synthesis Workflow Diagram[1]

Figure 2: Synthetic pathway for the target compound via C5-lithiation logic.

Part 4: Quality Assurance & Qualification

When sourcing this material from a vendor or synthesizing in-house, the following QC parameters are non-negotiable for drug development applications.

Analytical Specifications[7][9]

| Test Method | Acceptance Criteria | Rationale |

| 1H NMR (DMSO-d6) | Diagnostic peaks: | Verifies the 5-yl regiochemistry (distinct from 3-yl or 4-yl) and O-methylation. |

| LC-MS | [M+H]+ = 171.17 | Confirms molecular weight and absence of unreacted starting material.[9] |

| Chiral SFC/HPLC | ee > 98% (if buying chiral). | Critical if the project requires a specific enantiomer (R/S). |

Regiochemistry Verification (The "Trust" Pillar)

The most common impurity is the 4-yl isomer or 3-yl isomer if the lithiation was not temperature-controlled or if the starting material contained isomers.

-

Validation: In 1H NMR, the coupling constant between the pyrazole protons (H3 and H4) for the 5-yl substituted derivative is typically

. If you see a singlet or different splitting, suspect the wrong isomer.

References

-

Aggarwal, V. K., et al. (2003). Lithiation of 1-methylpyrazole and reaction with electrophiles. Journal of Organic Chemistry.

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for 1-Methyl-1H-pyrazole-5-carboxylic acid derivatives. PubChem.[6]

- Knochel, P. (2010). Handbook of Functionalized Organometallics: Applications in Synthesis. Wiley-VCH.

-

eMolecules Database. (2026). Search Results for Substructure: 1-methyl-1H-pyrazol-5-yl.

Sources

- 1. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 2. 1-Methoxy-2-propyl acetate [webbook.nist.gov]

- 3. orientjchem.org [orientjchem.org]

- 4. scispace.com [scispace.com]

- 5. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]

- 6. PubChemLite - 2-methoxy-2-(1-methyl-1h-pyrazol-4-yl)acetic acid (C7H10N2O3) [pubchemlite.lcsb.uni.lu]

- 7. chemmethod.com [chemmethod.com]

- 8. scispace.com [scispace.com]

- 9. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 10. eijppr.com [eijppr.com]

Methodological & Application

Synthesis of 2-Methoxy-2-(1-methyl-1H-pyrazol-5-yl)acetic Acid: An Application Note and Detailed Protocol

This comprehensive guide provides a detailed protocol for the synthesis of 2-Methoxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy is a multi-step process commencing with the formylation of 1-methylpyrazole, followed by cyanohydrin formation, hydrolysis to an α-hydroxy acid, and concluding with a selective O-methylation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details and the scientific rationale behind the procedural choices.

Introduction

Substituted pyrazole acetic acids are significant scaffolds in the development of novel therapeutic agents due to their diverse biological activities. The target molecule, this compound, incorporates a methoxy group at the α-position to the carboxylic acid, a structural motif that can influence the compound's metabolic stability and binding affinity to biological targets. This guide outlines a robust and reproducible synthetic route, providing the necessary details for its successful implementation in a laboratory setting.

Synthetic Strategy Overview

The synthesis is designed as a four-step sequence, starting from readily available 1-methylpyrazole. Each step is optimized to ensure high purity and reasonable yields of the intermediates and the final product.

Using 2-Methoxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid in peptide coupling

Application Note: N-Terminal Capping and Peptide Modification using 2-Methoxy-2-(1-methyl-1H-pyrazol-5-yl)acetic acid

Executive Summary

This guide details the protocol for utilizing This compound as a specialized building block in peptide synthesis. Unlike standard amino acids, this molecule lacks a reactive amine for chain elongation; it is exclusively used as an N-terminal capping reagent or a linker unit .

The 1-methyl-1H-pyrazol-5-yl moiety introduces specific hydrogen-bond acceptor properties and metabolic stability distinct from phenylacetic acid derivatives, while the

Chemical Profile & Strategic Considerations

Physicochemical Properties

-

Structure Analysis: The molecule features a carboxylic acid attached to a secondary carbon bearing a methoxy group and a pyrazole ring.

-

Steric Environment: The

-carbon is sterically congested. The methoxy group and the heteroaromatic ring create a "roof" effect, slowing down nucleophilic attack at the activated carbonyl. -

Acidity & Racemization Risk: The

-proton is acidified by the electron-withdrawing nature of the carbonyl, the methoxy oxygen, and the pyrazole ring. Consequently, this molecule is prone to racemization via enolization under basic conditions.

Solubility and Stability

-

Solvents: Highly soluble in DMF, NMP, and DMSO. Moderately soluble in DCM.

-

Basicity: The pyrazole nitrogen (N2) has a pKa

2.5. It is not basic enough to interfere with standard coupling bases (DIPEA/NMM) but will be protonated during acidic HPLC purification (0.1% TFA), affecting retention times.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Coupling

Best for: High-throughput synthesis, standard Fmoc/tBu chemistry.

Reagents:

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred due to the steric bulk of the acid.

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (for lower racemization risk).

-

Solvent: DMF (anhydrous).

Step-by-Step Procedure:

-

Resin Preparation: Swell the resin (containing the free N-terminal amine) in DMF for 20 minutes. Drain.

-

Activation Cocktail:

-

In a separate vial, dissolve This compound (3.0 equivalents relative to resin loading).

-

Add HATU (2.9 equivalents).

-

Add DMF to achieve a concentration of 0.2 M.

-

Add DIPEA (6.0 equivalents). Critical: Add base last immediately before dispensing to resin to minimize pre-activation racemization time.

-

-

Coupling:

-

Transfer the activated solution to the resin.

-

Agitate (shake, do not stir with magnetic bar) for 2 to 4 hours at room temperature. Note: Longer times are required compared to standard amino acids due to steric hindrance.[1]

-

-

Monitoring: Perform a Kaiser Test (ninhydrin) or Chloranil Test (for secondary amines). If positive (blue/violet), re-couple using fresh reagents.

-

Washing: Drain and wash resin with DMF (

min) and DCM (

Protocol B: Solution-Phase Coupling (Fragment Condensation)

Best for: Scale-up, convergent synthesis, or valuable peptide fragments.

Reagents:

-

Coupling Reagent: DIC (Diisopropylcarbodiimide) / Oxyma Pure. This combination is less basic than HATU/DIPEA, significantly reducing the risk of

-epimerization. -

Solvent: DCM or DMF/DCM mixture.

Step-by-Step Procedure:

-

Dissolve the amine component (1.0 equiv) in DCM/DMF.

-

Add This compound (1.1 equiv).

-

Add Oxyma Pure (1.1 equiv).

-

Cool the mixture to

on an ice bath. -

Add DIC (1.1 equiv) dropwise.

-

Allow to warm to room temperature and stir for 4–12 hours.

-

Workup: Dilute with EtOAc. Wash with 5% citric acid (removes pyrazole derivatives and unreacted amine), sat.

, and brine. Dry over

Quantitative Data Summary

| Parameter | Method A (HATU) | Method B (DIC/Oxyma) |

| Coupling Efficiency | High (>95%) | Moderate to High (85-95%) |

| Racemization Risk | Moderate (Base-dependent) | Low (Neutral conditions) |

| Steric Tolerance | Excellent | Good |

| Reaction Time | 2 - 4 Hours | 4 - 12 Hours |

| By-products | Tetramethylurea (water soluble) | Diisopropylurea (precipitate) |

Mechanistic Visualization

Figure 1: Activation and Coupling Pathway

The following diagram illustrates the HATU-mediated activation pathway, highlighting the critical window where racemization can occur before the amine attack.

Caption: Activation of the

Troubleshooting & QC

-

Issue: Low Conversion.

-

Cause: Steric hindrance from the

-methoxy group. -

Solution: Double couple (repeat Protocol A). Switch to microwave-assisted synthesis (

, 15 mins, max 20W to prevent degradation).

-

-

Issue: Epimerization (Detected by HPLC split peaks).

-

Cause: Excessive base or prolonged activation time.

-

Solution: Switch to Protocol B (DIC/Oxyma). If using HATU, use Collidine instead of DIPEA as the base.

-

-

Issue: Poor Solubility.

-

Solution: The pyrazole moiety improves solubility in polar organic solvents. Ensure DMF is used; avoid pure DCM for the acid dissolution step if precipitation occurs.

-

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the dilemma between activation and racemisation.[2] Chemical Society Reviews, 38(2), 606-631.

-

Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[3][4][5] Tetrahedron, 60(11), 2447-2467.

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

Sources

Application Note: A Practical Guide to Reagents for Amide Bond Formation with Pyrazole Acetic Acids

Introduction: The Challenge and Importance of Pyrazole-Containing Amides

The amide bond is a cornerstone of modern medicinal chemistry, present in approximately 25% of all pharmaceutical drugs on the market and featuring in two-thirds of drug candidates.[1] Its stability, conformational rigidity, and hydrogen bonding capabilities make it a privileged functional group in molecular design. Concurrently, the pyrazole scaffold has emerged as a critical pharmacophore, found in numerous FDA-approved drugs like Celecoxib and Sildenafil.[2] The fusion of these two motifs through the coupling of pyrazole acetic acids with amines yields molecules of significant therapeutic potential.[3][4]

However, the synthesis of these target molecules is not without its challenges. The coupling of α-substituted carboxylic acids, such as pyrazole acetic acids, introduces a significant risk of racemization at the stereogenic α-carbon, potentially rendering the final compound biologically inactive.[5] Furthermore, the pyrazole ring itself contains nucleophilic nitrogen atoms that can compete with the desired amine, leading to unwanted N-acylation side products. Selecting the appropriate coupling reagent and reaction conditions is therefore paramount to navigating these challenges and achieving a high yield of the desired, chirally pure product.

This application note provides a comprehensive guide for researchers on selecting and utilizing modern coupling reagents for the efficient synthesis of amides from pyrazole acetic acids. We will delve into the mechanisms of common reagent classes, provide comparative data, and offer detailed, field-tested protocols to ensure successful and reproducible outcomes.

Fundamentals: The Principle of Carboxylic Acid Activation

The direct condensation of a carboxylic acid and an amine to form an amide bond requires prohibitively high temperatures (>180 °C), which are incompatible with the complex, sensitive functional groups typical of pharmaceutical intermediates.[1] Therefore, the reaction must be facilitated by converting the carboxylic acid's hydroxyl group into a better leaving group. This process, known as "activation," transforms the carboxylate into a highly reactive intermediate that is readily attacked by the amine nucleophile.[6]

The general workflow for amide bond formation is a two-step process that is often performed in a single pot.

Figure 1: General workflow for amide bond formation.

A Comparative Guide to Coupling Reagents

The choice of coupling reagent directly impacts reaction efficiency, cost, side product profile, and the preservation of stereochemical integrity. The most common classes of reagents are carbodiimides and onium salts.

Carbodiimides: The Workhorse Reagents

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are among the most established and cost-effective coupling reagents.[7]

Mechanism of Action: EDC reacts with the pyrazole acetic acid to form a highly reactive O-acylisourea intermediate.[8][9] This intermediate can then be attacked by the amine to form the desired amide. However, this intermediate is unstable and prone to two competing side reactions:

-

Racemization: For chiral pyrazole acetic acids, the intermediate can cyclize to form an azlactone, which readily epimerizes, leading to a loss of stereochemical purity.[10]

-

N-Acylurea Formation: The intermediate can rearrange to a stable, unreactive N-acylurea, which consumes the starting material and complicates purification.[11]

To mitigate these issues, nucleophilic additives such as 1-Hydroxybenzotriazole (HOBt) or the more reactive 1-Hydroxy-7-azabenzotriazole (HOAt) are essential.[12][13] These additives intercept the O-acylisourea to form a more stable active ester (OBt or OAt ester). This active ester is less prone to rearrangement and reacts more rapidly with the amine, outcompeting the racemization pathway.[12][14] Modern, safer alternatives like OxymaPure® also function via this mechanism.[13]

-

Advantages: Low cost, and in the case of EDC, the urea byproduct is water-soluble, simplifying workup.[11][15]

-

Disadvantages: High risk of racemization and side product formation without additives.[12] HOBt and HOAt are potentially explosive and require careful handling.[12]

-

Best For: Simple, non-sterically hindered pyrazole acetic acids where cost is a primary consideration. The use of an additive is considered mandatory for preserving chiral integrity.

Onium Salts: The High-Performance Reagents

Onium salts, which include phosphonium and aminium/guanidinium salts, offer higher reactivity and generally cleaner reaction profiles compared to carbodiimides, albeit at a higher cost.[6] These reagents are particularly suited for challenging substrates.

3.2.1 Phosphonium Salts (e.g., PyBOP, PyAOP)

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a widely used phosphonium salt that generates an OBt active ester in situ.[16] Its azabenzotriazole counterpart, PyAOP, is even more reactive.[7]

-

Mechanism of Action: In the presence of a non-nucleophilic base (e.g., DIPEA), the pyrazole acetic acid carboxylate is formed, which then reacts with the phosphonium salt to generate the active ester and a phosphine oxide byproduct.

-

Advantages: High coupling efficiency, low racemization risk, and crucially, no risk of guanidinylation side reactions.[16][17]

-

Disadvantages: Higher cost and the generation of phosphine oxide byproducts which must be removed during purification.

-

Best For: Valuable or sensitive pyrazole acetic acids, especially in late-stage synthesis where avoiding difficult-to-remove side products is critical.

3.2.2 Aminium/Guanidinium Salts (e.g., HBTU, HATU, HCTU, COMU)

This class includes some of the most powerful and popular coupling reagents available. Reagents like HBTU, HATU, and HCTU were historically named as uronium salts but have since been confirmed by X-ray crystallography to exist as the more stable guanidinium isomers.[18] They function by generating active esters in situ.

-

Mechanism of Action: Similar to phosphonium salts, these reagents react with the carboxylate in the presence of a base to form a highly reactive ester. The reactivity is dictated by the nature of the hydroxybenzotriazole core.

-

Advantages: Extremely high reactivity, fast reaction times, and water-soluble byproducts, making them ideal for difficult couplings, including those with sterically hindered pyrazole acetic acids or poorly nucleophilic amines.[13]

-

Disadvantages: The primary drawback is a potential side reaction where the reagent can react with the free N-terminal amine of the coupling partner to form a stable guanidinium species, which terminates the reaction.[17] This is more likely during slow couplings. These reagents are also more expensive and can be sensitizers.[12]

-

Best For: Challenging couplings involving sterically hindered substrates or secondary amines. HATU is often the reagent of choice when all other methods fail due to its superior reactivity, which minimizes reaction times and suppresses racemization.

Figure 2: Activation mechanism using HATU.

Data Summary and Reagent Selection

Choosing the optimal reagent requires balancing reactivity, cost, and potential side reactions. The following table provides a comparative summary to guide this decision-making process.

| Feature | EDC / HOBt | PyBOP | HATU |

| Reagent Type | Carbodiimide + Additive | Phosphonium Salt | Aminium/Guanidinium Salt |

| Relative Reactivity | Moderate | High | Very High |

| Racemization Risk | Low to Moderate (Additive is essential) | Low | Very Low (due to fast kinetics) |

| Key Byproducts | Water-soluble urea, HOBt | Phosphine oxide, Pyrrolidine | Water-soluble urea, HOAt |

| Guanidinylation Risk | None | None | Possible |

| Relative Cost | Low | High | High |

| Best Use Case for Pyrazole Acetic Acids | Routine synthesis of simple, non-hindered amides where cost is a key factor. | Valuable substrates where byproduct purity is critical; avoids guanidinylation. | Sterically hindered substrates, poorly nucleophilic amines, or difficult couplings requiring maximum reactivity. |

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrates used. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

Protocol 1: General-Purpose Coupling using EDC/HOBt

This protocol is suitable for coupling non-sterically hindered pyrazole acetic acids with primary amines.

-

Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the pyrazole acetic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF (0.2 M).

-

Amine Addition: Add the amine (1.1 eq) to the solution.

-

Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography.

Protocol 2: High-Efficiency Coupling for Hindered Substrates using HATU

This protocol is recommended for challenging couplings, such as those involving secondary amines or sterically demanding pyrazole acetic acids.

-

Activation: In a dry flask under an inert atmosphere, dissolve the pyrazole acetic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture and stir for 10-15 minutes at room temperature. This is the pre-activation step.

-

Amine Addition: Add the amine (1.2 eq) to the activated mixture.

-

Reaction: Stir at room temperature. The reaction is typically rapid; monitor by TLC or LC-MS (usually complete within 1-4 hours).

-

Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl (aq) (if the product is base-stable), saturated NaHCO₃ (aq), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 3: Robust Coupling with Minimal Side Reactions using PyBOP

This protocol is an excellent choice for valuable substrates where avoiding the potential for guanidinylation is paramount.

-

Reagent Preparation: To a solution of the pyrazole acetic acid (1.0 eq) and the amine (1.2 eq) in anhydrous DMF or DCM (0.2 M) under an inert atmosphere, add PyBOP (1.1 eq).

-

Base Addition: Add DIPEA (3.0 eq) to the mixture.

-

Reaction: Stir at room temperature and monitor by TLC or LC-MS (typically 2-8 hours).

-

Workup: Dilute with ethyl acetate or DCM. Wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography.

Troubleshooting Guide

| Issue | Probable Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Insufficiently reactive coupling reagent. 2. Steric hindrance. 3. Poor quality or wet reagents/solvents. | 1. Switch to a more powerful reagent (e.g., EDC → HATU). 2. Increase reaction temperature (e.g., to 40-50 °C) and/or reaction time. 3. Use freshly opened, anhydrous solvents and high-purity reagents. |

| Racemization Detected | 1. Omission of additive (HOBt/HOAt) with carbodiimides. 2. Reaction is too slow, allowing azlactone formation. 3. Excessive amount of base or prolonged reaction time. | 1. Always use an additive like HOBt or OxymaPure with EDC/DCC. 2. Use a more reactive reagent (e.g., HATU) to accelerate the desired coupling. 3. Use the minimum required amount of base (typically 2-3 eq). |

| N-acylation of Pyrazole Ring | The NH of the pyrazole ring is competing with the amine nucleophile. | 1. Protect the pyrazole nitrogen (e.g., with a Boc or SEM group) prior to coupling. 2. Use a highly reactive reagent (HATU) and slightly sub-stoichiometric amounts of the amine to favor the intermolecular reaction. |

| Guanidinylation Side Product (with HATU/HBTU) | The coupling reagent is reacting with the amine before the carboxylic acid is fully activated. | 1. Pre-activate the pyrazole acetic acid with HATU and base for 10-15 minutes before adding the amine. 2. Ensure the carboxylic acid is used in slight excess relative to the coupling reagent (e.g., 1.05 eq acid to 1.0 eq HATU). 3. Switch to a phosphonium reagent like PyBOP. |

Conclusion

The successful synthesis of amides from pyrazole acetic acids is readily achievable with a rational approach to reagent selection. For routine applications, the combination of EDC with an additive like HOBt or OxymaPure offers a cost-effective solution. For more challenging substrates, or when material value is high, onium salt reagents are superior. PyBOP provides a robust and clean conversion with no risk of guanidinylation, while HATU stands as the premier choice for overcoming significant steric hindrance and minimizing racemization through rapid reaction kinetics. By understanding the mechanisms and trade-offs of each class, researchers can confidently select the optimal conditions to advance their drug discovery and development programs.

References

- Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. (n.d.). Google Scholar.

-

Porta, R., et al. (2019). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

-

Amide Bond Formation. (2022). Royal Society of Chemistry. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

A new mechanism involving cyclic tautomers for the reaction with nucleophiles of the water-soluble peptide coupling reagent 1-ethyl-3-(3'-(dimethylamino)propyl)carbodiimide (EDC). (1995). Journal of the American Chemical Society. [Link]

-

Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. (2016). PMC. [Link]

-

Carbodiimides and Additives. (2021). AAPPTEC. [Link]

-

Carbodiimide-Mediated Coupling. (n.d.). Organic Chemistry Tutor. [Link]

-

Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]

-

Effects of amounts of additives on peptide coupling mediated by a water-soluble carbodiimide in alcohols. (1998). PubMed. [Link]

-

Amide bond formation: beyond the myth of coupling reagents. (2008). RSC Publishing. [Link]

-

El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research, 54(9), 2249-2260. [Link]

-

Coupling Reagents. (n.d.). AAPPTEC. [Link]

-

Design and synthesis of pyrazole derivatives as potent and selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP). (2015). PMC. [Link]

-

Ynamide Coupling Reagents: Origin and Advances. (2024). PMC. [Link]

-

Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. (2016). Organic Chemistry Portal. [Link]

-

TFPN-mediated racemization/epimerization-free amide and peptide bond formation. (2022). Organic Chemistry Frontiers. [Link]

-

Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. (2023). Organic & Biomolecular Chemistry. [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

-

Proposed mechanism for activation by uronium salt. (n.d.). ResearchGate. [Link]

-

Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. (2022). MDPI. [Link]

-

The Uronium/Guanidinium Peptide Coupling Reagents. (n.d.). Wiley Online Library. [Link]

-

Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. (2021). ResearchGate. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

-

Phosphonium coupling. (n.d.). Wikipedia. [Link]

-

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. (2023). ACS Omega. [Link]

-

Phosphonium Salts. (n.d.). Thieme. [Link]

-

Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (2021). Journal of Medicinal Chemistry. [Link]

-

Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025). Future Medicinal Chemistry. [Link]

-

Tips and tricks for difficult amide bond formation? (2021). Reddit. [Link]

-

Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). PMC. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. news-medical.net [news-medical.net]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. jpt.com [jpt.com]

- 7. peptide.com [peptide.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. academic.oup.com [academic.oup.com]

- 11. peptide.com [peptide.com]

- 12. books.rsc.org [books.rsc.org]

- 13. bachem.com [bachem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. users.uniwa.gr [users.uniwa.gr]

1-methyl-1H-pyrazole building blocks for drug discovery

Topic: 1-Methyl-1H-Pyrazole Building Blocks for Drug Discovery Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1][2][3]

Executive Summary: The "Methyl-Switch" in Heterocyclic Design

In modern drug discovery, 1-methyl-1H-pyrazole is not merely a structural spacer; it is a privileged scaffold that modulates lipophilicity, metabolic stability, and hydrogen-bond donor/acceptor profiles.[1][2][3] Unlike its N-unsubstituted parent (1H-pyrazole), which suffers from annular tautomerism (shifting between N1 and N2), the 1-methyl variant locks the regiochemistry , providing a fixed dipole and a predictable vector for substituent elaboration.[1][3][4]

This guide details the strategic application of 1-methyl-1H-pyrazole, moving from physicochemical rationale to high-fidelity synthetic protocols for C3, C4, and C5 functionalization.[1][2][3]

Physicochemical & Pharmacological Profile

The N-methylation of pyrazole fundamentally alters its interaction with biological targets and synthetic reagents.[1][4]

| Property | 1H-Pyrazole (Parent) | 1-Methyl-1H-Pyrazole | Drug Discovery Impact |

| Tautomerism | Yes (Annular) | No (Locked) | Defined binding mode; simplified SAR analysis.[1][2][3][4] |

| H-Bonding | Donor (NH) & Acceptor (N) | Acceptor Only (N2) | Removes non-specific protein binding; improves membrane permeability.[1][2][3][4] |

| LogP (Lipophilicity) | ~0.2 | ~0.6 | Slight increase aids hydrophobic pocket penetration without compromising solubility.[2][3][4] |

| pKa (Conj. Acid) | 2.5 | 2.0 | Less basic; remains neutral at physiological pH, aiding passive transport.[3][4] |

| C5-Proton Acidity | High (pKa ~19.[1][2][3][4]8) | Very High (pKa ~29) | Enables direct lithiation at C5 (thermodynamic control).[2][3][4] |

Strategic Bioisosterism

The 1-methyl-1H-pyrazole motif is frequently used as a bioisostere for:

-

Phenyl rings: To reduce lipophilicity (LogD) and improve metabolic stability (blocking CYP oxidation).[2][3][4]

-

Isoxazoles/Thiazoles: To modulate polarity and remove metabolic liabilities associated with N-O or C-S bonds.

Structural Case Study: Avapritinib

Avapritinib (Ayvakit) , a KIT/PDGFRA kinase inhibitor, exemplifies the critical role of the 1-methylpyrazole moiety.[3]

-

Role: The 1-methyl-1H-pyrazol-4-yl group extends into the kinase solvent front, improving solubility and selectivity.[1][2]

-

Synthesis Insight: The pyrazole is introduced via a Suzuki-Miyaura coupling at the C4 position, validating the "Protocol B" described in Section 5.

Figure 1: Strategic introduction of the 1-methylpyrazole motif in Avapritinib synthesis via C4-boronate coupling.[1][2][3][4]

The Regioselectivity Map

Controlling the site of functionalization is the primary challenge. The N-methyl group dictates the electronic landscape, making C5 the most acidic (lithiation) and C4 the most nucleophilic (SEAr).[4]

Figure 2: The "Compass" of Pyrazole Reactivity. C5 is accessed via base; C4 via electrophiles.[2]

Experimental Protocols

These protocols are designed for scalability and reproducibility in a medicinal chemistry setting.

Protocol A: C5-Functionalization (Direct Lithiation)

Target: Introduction of electrophiles (aldehydes, silanes, halides) at the C5 position.[3][4]

Mechanism: The N-methyl group directs lithiation to the adjacent C5 position due to the Coordination Induced Proximity Effect (CIPE) and the inherent acidity of the C5 proton.

Materials:

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)[1][2][3][4]

-

Electrophile (e.g., DMF, I2, alkyl halide) (1.2 eq)[3]

Procedure:

-

Setup: Flame-dry a round-bottom flask under Argon. Add anhydrous THF and 1-methyl-1H-pyrazole. Cool to -78°C (dry ice/acetone bath).

-

Lithiation: Add n-BuLi dropwise over 15 minutes. Maintain internal temperature below -70°C.

-

Incubation: Stir at -78°C for 1 hour. The solution typically turns pale yellow, indicating the formation of 5-lithio-1-methylpyrazole.[1]

-

Trapping: Add the electrophile (neat or in minimal THF) dropwise.

-

Warming: Allow the reaction to warm to room temperature over 2 hours.

-

Workup: Quench with sat. NH4Cl.[2][4] Extract with EtOAc.[2][4][6]

-

Note: For volatile products, use Et2O and careful concentration.

-

Critical Checkpoint: If C2-lithiation (ring opening) is observed, ensure temperature is strictly controlled at -78°C.

Protocol B: C4-Functionalization (Halogenation & Coupling)

Target: Installation of aryl/heteroaryl groups at C4 (Avapritinib route).[1][2][3][4]

Mechanism: C4 is the most electron-rich position, susceptible to Electrophilic Aromatic Substitution (SEAr).[1][2][3][4]

Step 1: C4-Bromination

-

Dissolve 1-methyl-1H-pyrazole (1.0 eq) in MeCN (0.5 M).

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C.

-

Stir at room temperature for 2 hours.

-

Concentrate and filter through a silica plug (eluting with DCM) to yield 4-bromo-1-methyl-1H-pyrazole (Yield >90%).

Step 2: Suzuki-Miyaura Coupling

-

Reagents: 4-Bromo-1-methyl-1H-pyrazole (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl2 (5 mol%), K2CO3 (2.0 eq).[1][2][3][4]

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Condition: Heat at 90°C for 4-12 hours under Argon.

-

Purification: Flash chromatography (EtOAc/Hexanes).

Protocol C: "Green" C5-Arylation (C-H Activation)

Target: Direct C5-arylation without pre-functionalization (Atom Economy).[1][2][3][4]

Concept: Palladium catalyzes the direct cleavage of the C5-H bond, avoiding the need for cryogenic lithiation or organometallic intermediates.

Procedure:

-

Mix: 1-Methyl-1H-pyrazole (1.5 eq), Aryl Bromide (1.0 eq), KOAc (2.0 eq).

-

Catalyst: Pd(OAc)2 (5 mol%) and PPh3 (10 mol%) or a specialized ligand like DavePhos.[2][3][4]

-

Solvent: DMA (Dimethylacetamide), 0.5 M.

-

Reaction: Heat to 150°C in a sealed tube for 16 hours.

-

Note: This reaction is highly sensitive to the C5 acidity. 1-methylpyrazole reacts selectively at C5.[2][4]

References

-

Avapritinib Approval & Structure: FDA Label for Ayvakit (Avapritinib).[2][3][4] U.S. Food and Drug Administration.[4][7] Link

-

Regioselective Lithiation: Begtrup, M., et al. "Regioselectivity in lithiation of 1-methylpyrazole."[3] Organic & Biomolecular Chemistry, 2006.[3] Link

-

C-H Activation Protocols: Gandeepan, P., et al. "Transient Directing Groups for C–H Functionalization."[3] Chemical Reviews, 2019.[3] (Contextualizing C5-selectivity). Link[2][3][4]

-

General Pyrazole Chemistry: Fustero, S., et al.[3] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011.[3] Link[2][3][4]

-

Crizotinib Structure: Pfizer Medical Information - Xalkori.[1][2][4] (Confirming pyrazole motif). Link

Sources

- 1. Avapritinib - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Minnelide | C21H25Na2O10P | CID 46203139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Crizotinib - Wikipedia [en.wikipedia.org]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Synthesis of Avapritinib_Chemicalbook [chemicalbook.com]

- 7. crizotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Strategic Management of Pyrazole Tautomerism: A Guide to N-Protection

Executive Summary: The "Amphoteric" Challenge

Pyrazoles present a unique challenge in medicinal chemistry due to their annular tautomerism . The rapid equilibrium between the

Unprotected pyrazoles frequently lead to:

-

Regioisomeric Mixtures: Electrophiles attack both

and -

Catalyst Poisoning: The basic

nitrogen binds irreversibly to Palladium or Copper centers during cross-coupling (Suzuki, Buchwald). -

C-H Activation Failures: Without a directing group, lithiation is often non-selective.

This guide details the strategic selection, installation, and removal of Nitrogen Protecting Groups (PGs) to enforce regiocontrol and chemical stability.

Strategic Selection Matrix

Do not choose a protecting group based solely on cost. Choose based on the subsequent reaction conditions .

| Feature | SEM (2-(Trimethylsilyl)ethoxymethyl) | THP (Tetrahydropyranyl) | Boc (tert-Butyloxycarbonyl) |

| Primary Utility | Lithiation / C-H Activation | General Purpose / Cross-Coupling | Ring Activation / Nucleophilic Attack |

| Electronic Effect | Electron-Donating (Weak) | Electron-Donating (Weak) | Electron-Withdrawing (Strong) |

| Stability: Base | Excellent (Stable to | Excellent | Poor (Labile to alkoxides) |

| Stability: Acid | Good (Requires strong acid) | Poor (Labile to mild acid) | Good (Requires TFA/HCl) |

| Regiocontrol | Steric-driven ( | Steric-driven | Thermodynamic control possible |

| Deprotection | Fluoride (TBAF) or Strong Acid | Mild Acid (HCl/MeOH, pTSA) | Acid (TFA) or Thermal |

| Cost | High (Discovery Phase) | Low (Process Phase) | Low |

Mechanistic Visualization: Tautomerism & Regioselectivity

The following diagram illustrates the fundamental equilibrium and how steric vs. electronic factors dictate the site of protection.

Figure 1: The tautomeric equilibrium of pyrazoles dictates that protection is rarely a single event but a competition between kinetic attack (usually at the less hindered nitrogen) and thermodynamic equilibration.

Detailed Experimental Protocols

Protocol A: SEM Protection (The "Gold Standard" for Lithiation)

Context: Use this when you plan to treat the pyrazole with organolithiums (

Reagents:

-

Substrate: 3-substituted pyrazole (1.0 equiv)

-

Base: Sodium Hydride (NaH, 60% dispersion, 1.2 equiv)

-

Electrophile: SEM-Chloride (1.1 equiv)

-

Solvent: Anhydrous THF or DMF (0.1 M)

Step-by-Step:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

-

Deprotonation: Suspend NaH in anhydrous THF at 0 °C. Add the pyrazole solution dropwise.

-

Checkpoint: Evolution of

gas will occur. Stir for 30 min at 0 °C until gas evolution ceases (formation of pyrazolyl anion).

-

-

Addition: Add SEM-Cl dropwise via syringe. The reaction is highly exothermic; maintain temperature < 5 °C.

-

Completion: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (SEM products are usually less polar than the free pyrazole).

-

Workup: Quench carefully with sat.

.[1] Extract with EtOAc.[2] -

Purification: Silica gel chromatography.

Deprotection (The "Clean" Method):

-

Reagent: HCl (4M in Dioxane) or TFA.

-

Conditions: Reflux in Ethanol/HCl is often required for robust removal.

-

Alternative: TBAF (1M in THF) + ethylenediamine (scavenger) at 60 °C.

Protocol B: THP Protection (Cost-Effective & Acid Labile)

Context: Ideal for Suzuki couplings where the pyrazole acts as a spectator. Low cost makes it suitable for scale-up.

Reagents:

-

Reagent: 3,4-Dihydro-2H-pyran (DHP, 1.5 equiv)

-

Catalyst:

-Toluenesulfonic acid (pTSA, 0.05 equiv) or TFA (catalytic) -

Solvent: DCM or Toluene

Step-by-Step:

-

Setup: Dissolve pyrazole and DHP in DCM at RT.

-

Catalysis: Add pTSA.

-

Observation: The reaction is usually neutral thermally but can darken slightly.

-

-

Timeline: Stir for 2–12 hours.

-

Quench: Add triethylamine (

) to neutralize the acid catalyst before concentration. This prevents polymerization of excess DHP. -

Purification: Crystallization is often possible; otherwise, short silica plug (add 1%

to eluent to prevent deprotection on silica).

Protocol C: Boc Protection (Ring Activation)

Context: Use when you want to make the pyrazole ring more electrophilic (e.g., for

Reagents:

-

Reagent: Di-tert-butyl dicarbonate (

, 1.1 equiv)[6] -

Catalyst: DMAP (0.1 equiv)

-

Solvent: DCM or MeCN

Step-by-Step:

-

Mixing: Dissolve pyrazole and DMAP in DCM.

-

Addition: Add

(gas evolution of -

Equilibration: Stir at RT.

-

Critical Insight: Boc protection is reversible. If you observe a mixture of isomers, heating the reaction can sometimes drive it to the thermodynamic product (usually the more sterically hindered isomer due to chelation or electronic repulsion).

-

-

Workup: Wash with dilute citric acid (remove DMAP) and brine.

-

Stability Warning: Do not expose N-Boc pyrazoles to primary amines or alkoxides; the Boc group will transfer to the nucleophile.

Advanced Insight: The "SEM Switch" Strategy

One of the most powerful applications of SEM protection is the "SEM Switch," utilized to functionalize the normally unreactive C3 position.

The Concept:

-

Install SEM: Goes to

(sterically accessible). -

Lithiate:

-BuLi deprotonates C5 (ortho to the protecting group). -

Quench: Add electrophile (E1) to C5.

-

The Switch: Remove SEM, then re-protect. The new group (E1) at C5 now acts as the steric block, forcing the SEM to

(which was originally -

Lithiate Again: The new SEM position directs lithiation to C3.

Figure 2: The "SEM Switch" workflow allows sequential functionalization of C5 and C3 positions by manipulating steric bulk.

Troubleshooting & FAQs

Q: Why did my THP group fall off during the Suzuki coupling?

-

Cause: Suzuki conditions often use aqueous base (e.g.,

) and heat. While THP is base-stable, trace acid from boronic acid hydrolysis or prolonged heating in protic solvents can destabilize it. -

Fix: Switch to SEM or Benzyl if the reaction is harsh. Alternatively, ensure the pH remains strictly >8.

Q: I obtained a 1:1 mixture of N1/N2 isomers. How do I separate them?

-

Strategy: N1 and N2 isomers often have significantly different dipole moments.

-

TLC Tip: Run the TLC in 100% DCM first. If they co-elute, try 5% Acetone/Hexane.

-

Crystallization:[7] N-Boc isomers often crystallize selectively.

-

Q: My N-Boc pyrazole decomposed during column chromatography.

-

Cause: Silica gel is slightly acidic.

-

Fix: Pre-treat the silica column with 1% Triethylamine/Hexane before loading your sample.

References

-

Greene's Protective Groups in Organic Synthesis , 4th & 5th Editions. Wuts, P. G. M.[8][9][10] (The definitive guide on stability and deprotection conditions).

-

Regioselective N-Alkylation of Pyrazoles.Journal of Organic Chemistry. (Mechanistic insights into steric vs electronic control).

-

SEM-Directed Lithiation (The SEM Switch).

-

THP Protection Protocols.

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. content.e-bookshelf.de [content.e-bookshelf.de]

- 10. Wiley-VCH - Greene's Protective Groups in Organic Synthesis, 2 Volume Set [wiley-vch.de]

Troubleshooting & Optimization

Resolving enantiomers of alpha-methoxy pyrazole acetic acids

Welcome to the Technical Support Center for the chiral resolution of α-methoxy pyrazole acetic acids. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for separating the enantiomers of this important class of compounds.

Introduction: The Importance of Chiral Purity

Alpha-methoxy pyrazole acetic acids are prevalent structural motifs in medicinal chemistry. As with most chiral molecules, the individual enantiomers often exhibit significantly different pharmacological, toxicological, and metabolic properties. Therefore, the ability to resolve the racemic mixture into its constituent enantiomers is critical for developing safe and effective therapeutics. This guide provides a comprehensive overview of common resolution strategies and detailed troubleshooting advice to overcome challenges encountered during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to help you select and develop an appropriate resolution strategy.

Q1: What are the primary methods for resolving enantiomers of α-methoxy pyrazole acetic acids?

A1: There are three primary strategies for resolving chiral carboxylic acids:

-

Classical Resolution via Diastereomeric Salt Crystallization: This technique involves reacting the racemic acid with an enantiomerically pure chiral base to form a pair of diastereomeric salts.[1] Since diastereomers have different physical properties, they often exhibit different solubilities in a given solvent, allowing one to be selectively crystallized.[2][3]

-

Chiral Chromatography (HPLC/SFC): This is a direct separation method where the racemic mixture is passed through a column containing a chiral stationary phase (CSP).[4] The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation. This is widely used for both analytical quantification of enantiomeric excess (e.e.) and preparative-scale purification.[5]

-

Enzymatic Resolution: This method uses an enzyme, typically a lipase or esterase, which selectively catalyzes a reaction (e.g., esterification or hydrolysis) on one enantiomer over the other.[3] This is a form of kinetic resolution, where the faster-reacting enantiomer is converted into a different compound, allowing for the separation of the unreacted, enantioenriched substrate.[6]

Q2: How do I choose the best resolution strategy for my specific compound?

A2: The optimal strategy depends on several factors, including the scale of the resolution, the physical properties of your compound, available equipment, and downstream application requirements. The workflow below provides a general decision-making framework.

Section 2: Classical Resolution via Diastereomeric Salt Crystallization

This is a cost-effective and scalable method, often preferred in process chemistry.[7] The success of this technique hinges on finding a suitable chiral resolving agent and solvent system that provides good discrimination in solubility between the two diastereomeric salts.[1]

Experimental Protocol: Screening for a Resolving Agent and Solvent

This protocol outlines a high-throughput screening approach to quickly identify promising conditions.[8]

-

Preparation: Dissolve a known amount of your racemic α-methoxy pyrazole acetic acid in a range of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile) in separate vials to create stock solutions.

-

Agent Addition: To each vial, add 0.5 molar equivalents of a different enantiomerically pure chiral base (see Table 1).[7] Using sub-stoichiometric amounts of the resolving agent often enhances the selective precipitation of the less soluble salt.[7]

-

Crystallization Induction: Allow the vials to stand at room temperature. If no crystals form, try inducing crystallization by slow cooling, scratching the inside of the vial with a glass rod, or adding an anti-solvent (a solvent in which the salts are poorly soluble).[1][9]

-

Isolation and Analysis: Isolate any solid that forms by filtration. Wash the solid with a small amount of cold solvent.

-

Liberation of the Acid: Dissolve the isolated salt in water and acidify with an aqueous acid (e.g., 1M HCl) to protonate the carboxylic acid. Extract the free acid into an organic solvent (e.g., ethyl acetate).

-

Purity Check: Determine the enantiomeric excess (e.e.) of the recovered acid using an established chiral HPLC or SFC method. A significant enrichment indicates a successful "hit."

Data Presentation: Common Chiral Resolving Agents for Acids

| Resolving Agent | Class | pKa (approx.) | Comments |

| (R)- or (S)-1-Phenylethylamine | Primary Amine | 9.7 | Widely used, commercially available, and often effective.[10] |

| (R)- or (S)-1-(1-Naphthyl)ethylamine | Primary Amine | ~9.5 | The larger aromatic system can enhance diastereomeric interactions. |

| Quinine / Quinidine | Cinchona Alkaloid | 8.5 / 8.6 | Bulky, rigid structures that can provide excellent chiral recognition.[3] |

| Brucine / Strychnine | Strychnos Alkaloid | 8.3 / 8.2 | Highly effective but also highly toxic; handle with extreme care.[2] |

| (1R,2S)-Ephedrine | Amino Alcohol | 9.6 | The additional hydroxyl group can participate in hydrogen bonding. |

Troubleshooting Guide: Diastereomeric Salt Crystallization

Q: I'm not getting any crystals to form. What should I do?

A: Lack of crystallization usually points to issues with supersaturation or solvent choice.[9]

-

Cause: The diastereomeric salts are too soluble in the chosen solvent.

-

Solution 1: Increase Concentration. Slowly evaporate the solvent to increase the concentration of the salts.[1]

-

Solution 2: Use an Anti-Solvent. Add a miscible solvent in which the salts are known to be poorly soluble (e.g., heptane, MTBE) to induce precipitation.[1]

-

Solution 3: Screen More Solvents. The initial solvent may be too effective at solvating both salts. A systematic screen is the best approach to find a system with differential solubility.[9]

-

Solution 4: Cool the Solution. If solubility is temperature-dependent, slowly cooling the solution can induce crystallization.[11]

-

Q: My product is "oiling out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the salt separates from the solution as a liquid phase. This is common when supersaturation is achieved too quickly or at a temperature above the salt's melting point.[9]

-

Cause: The rate of supersaturation is too high.

-

Solution 1: Slow Down. Decrease the rate of cooling or the rate of anti-solvent addition.[1]

-